

The Steroid Madol: A Technical Guide to its Discovery and Chemical Profile

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Compound of Interest		
Compound Name:	Madol	
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Executive Summary

This technical guide provides a comprehensive overview of the designer anabolic-androgenic steroid (AAS) **Madol**, also known as desoxymethyltestosterone (DMT). Initially synthesized in 1961 but never commercially marketed, **Madol** resurfaced in the early 2000s as a substance of abuse in sports, prompting significant interest from the scientific and regulatory communities. This document details the historical discovery and rediscovery of **Madol**, its complete chemical structure and properties, and in-depth experimental protocols for its synthesis and detection. Furthermore, it elucidates the biological impact of **Madol** through its interaction with the androgen receptor and its effects in established preclinical models. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of this potent synthetic steroid.

Discovery and Historical Context

The story of **Madol** is one of scientific invention, obscurity, and eventual notoriety.

Initial Synthesis (1961): The steroid, later to be known as **Madol**, was first synthesized in 1961 by chemist Max Huffman.[1] Despite its creation, the compound was never developed for commercial or medical use and remained largely unknown, documented only in scientific literature.[1][2]



Rediscovery and Association with BALCO (2005): In 2005, **Madol** was "rediscovered" by chemist Patrick Arnold.[1][2] It gained notoriety through its association with the Bay Area Laboratory Co-operative (BALCO), a laboratory at the center of a major sports doping scandal. [1][2] This brought **Madol** to the attention of anti-doping authorities and the wider scientific community. It was identified as one of the first "designer steroids" to be illicitly marketed to athletes and bodybuilders for performance enhancement.[1][3]

Chemical Structure and Properties

Madol is a synthetic and orally active anabolic-androgenic steroid.[1] Its chemical structure is unique among many AAS due to the absence of a keto group at the C-3 position.[4]

Systematic Names:

- 17α-methyl-5α-androst-2-en-17β-ol[5]
- 17a-methyl-etioallocholan-2-ene-17b-ol[6]
- Desoxymethyltestosterone (DMT)[1]

Chemical Formula: C₂₀H₃₂O[6][7][8]

Table 1: Physicochemical Properties of **Madol**

Property	Value	Reference(s)
Molecular Weight	288.47 g/mol	[7]
Anabolic/Androgenic Ratio	1200/187	[6]
Active Life	9 hours	[4]
Detection Period	3-6 weeks	[4]

Experimental Protocols Synthesis of Madol via Grignard Reaction



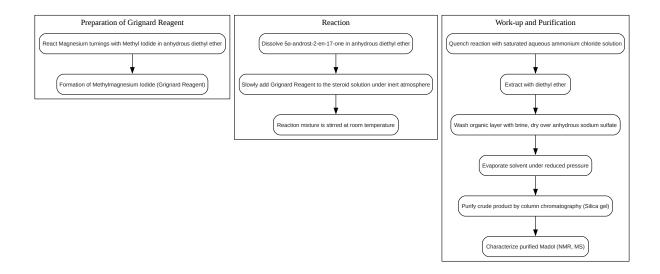




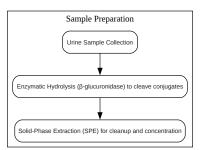
The primary method for synthesizing **Madol** is through a Grignard reaction, involving the methylation of 5α -androst-2-en-17-one.[5][9]

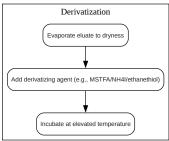
Experimental Workflow for **Madol** Synthesis

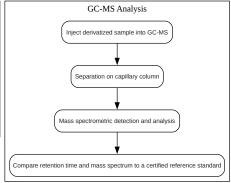




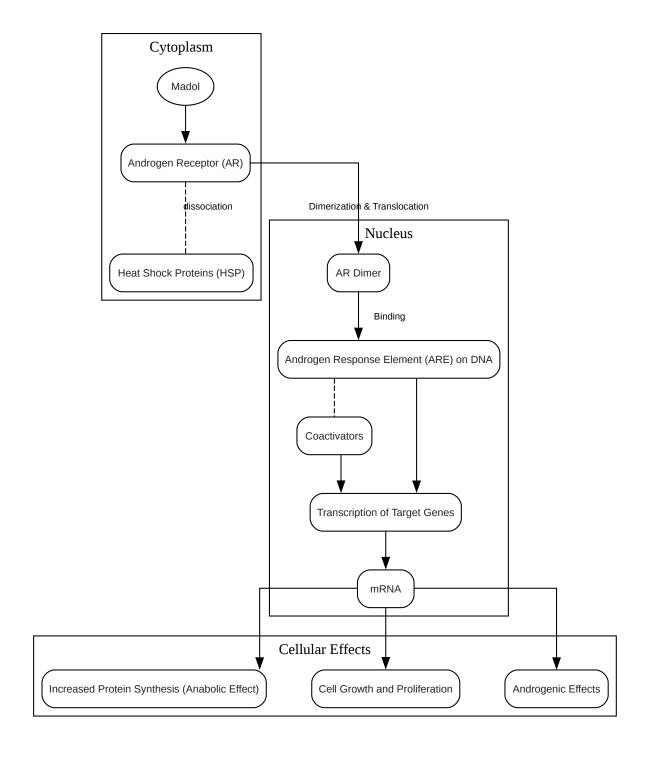












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